3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid
Description
BenchChem offers high-quality 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
LRFLKXTYAOJFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1,2-oxazol-4-yl propanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Methyl-1,2-oxazol-4-yl propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a comprehensive resource for researchers.
Molecular Profile and Physicochemical Properties
3-Methyl-1,2-oxazol-4-yl propanoic acid is a carboxylic acid derivative featuring a 3-methyl-1,2-oxazole (also known as 3-methylisoxazole) core. The propanoic acid moiety is attached at the 4-position of the isoxazole ring.
Chemical Structure and Molecular Formula
Based on its IUPAC name, the chemical structure can be determined, and from that, its molecular formula is derived as C₇H₉NO₃.
Diagram of the chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Caption: Chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Molecular Weight
The molecular weight is a fundamental property for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Average Molecular Weight | 155.15 g/mol |
| Monoisotopic Mass | 155.05824 Da |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the formation of the isoxazole ring from an appropriate acyclic precursor.
Retrosynthetic analysis for 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Caption: Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetyl-4-oxobutanoate (a β-keto ester)
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at 0-5 °C.
-
Addition of Reagent: Following the formation of the enolate, add ethyl 2-chloroacetate dropwise to the reaction mixture.
-
Reaction: The mixture is then refluxed for several hours to ensure the completion of the C-alkylation reaction.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of 3-Methyl-1,2-oxazol-4-yl propanoic acid
-
Cyclocondensation: The crude ethyl 2-acetyl-4-oxobutanoate is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added.
-
Ring Formation: The mixture is heated to reflux for several hours. The reaction involves the initial formation of an oxime followed by intramolecular cyclization and dehydration to form the isoxazole ring.
-
Hydrolysis: The resulting ethyl ester of 3-methyl-1,2-oxazol-4-yl propanoic acid is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).
-
Purification: The final product, 3-Methyl-1,2-oxazol-4-yl propanoic acid, can be purified by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (CH ₃) on the isoxazole ring.- Two triplets for the methylene protons (-CH ₂-CH ₂-) of the propanoic acid side chain.- A broad singlet for the carboxylic acid proton (-COOH ). |
| ¹³C NMR | - A signal for the methyl carbon (C H₃).- Signals for the two methylene carbons (-C H₂-C H₂-).- A signal for the carboxylic acid carbon (C OOH).- Signals for the three carbons of the isoxazole ring. |
| FT-IR | - A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.- A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.- Characteristic bands for the C=N and C-O stretching of the isoxazole ring. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of COOH and cleavage of the propanoic acid side chain. |
Spectroscopic studies of various oxazole derivatives confirm the characteristic shifts and patterns that would be expected for the title compound[1][2][3][4].
Potential Applications in Drug Discovery
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[5][6][7][8][9] The incorporation of this heterocyclic motif can confer desirable physicochemical and pharmacokinetic properties to a molecule.
Bioisosteric Replacement
The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve metabolic stability and oral bioavailability.
Pharmacological Activities of Related Compounds
While the specific biological activity of 3-Methyl-1,2-oxazol-4-yl propanoic acid is not reported, the broader class of oxazole and isoxazole derivatives has demonstrated a wide range of pharmacological activities, including:
-
Antiviral: Oxazole-based compounds have shown promise as inhibitors of viral enzymes such as reverse transcriptase and protease, with activity against HIV and influenza viruses.[10]
-
Anticancer: Various oxazole derivatives have been investigated for their anticancer properties, targeting pathways such as signal transducer and activator of transcription 3 (STAT3) and tubulin polymerization.[8]
-
Anti-inflammatory and Analgesic: The isoxazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Antibacterial and Antifungal: Many synthetic and natural products containing the oxazole ring exhibit potent antimicrobial activity.[7][11]
The presence of both a heterocyclic ring and a carboxylic acid moiety in 3-Methyl-1,2-oxazol-4-yl propanoic acid makes it an interesting candidate for further investigation and as a building block in the synthesis of more complex bioactive molecules.[12][13]
Conclusion
3-Methyl-1,2-oxazol-4-yl propanoic acid represents a molecule of interest for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its key properties, a plausible synthetic route, and its potential applications based on the well-documented importance of the isoxazole scaffold in drug discovery. The detailed protocols and characterization data serve as a foundational resource for scientists and researchers looking to explore the potential of this and related compounds.
References
-
Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][3]Dioxepino[5,6-d][1][2]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoi Spektroskopii, 89(6), 897.
- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 158-163.
- Kateb, B. A. E., Elhag, M. A., Hussein, A. A., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Journal of Science Frontier Research Chemistry, 14(3).
- (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
- (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- (2022, December 1). Core spectroscopy of oxazole. The Journal of Chemical Physics - AIP Publishing.
- (2020, May 29).
- (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
- (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(3), 1-7.
- (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Drug Delivery and Therapeutics, 6(4), 84-93.
- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
Sources
- 1. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. semanticscholar.org [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benthamscience.com [benthamscience.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijcps.org [ijcps.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Bioactive Isoxazole Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The isoxazole ring (1,2-oxazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and capacity for diverse non-covalent interactions. Unlike its isomer oxazole (1,3-oxazole), the isoxazole moiety features a distinctive N–O bond that imparts specific physicochemical properties, including moderate basicity and the ability to act as a bioisostere for carboxylic acids, esters, and amide bonds.
This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of isoxazole derivatives. It moves beyond basic reviews to offer actionable protocols and mechanistic insights for researchers targeting oncology, infectious diseases, and CNS disorders.
Chemical Architecture & Pharmacophore Design
The Isoxazole Advantage
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3][4][5][6] Its utility in drug design stems from three core characteristics:
-
H-Bonding Capability: The nitrogen atom serves as a hydrogen bond acceptor (
hybridized), while the oxygen contributes to the ring's aromaticity and dipole moment. -
Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (e.g., in glutamate agonists like AMPA), offering improved blood-brain barrier (BBB) permeability.
-
Metabolic Stability vs. Lability: While generally stable, the N–O bond can be cleaved under specific reducing conditions (metabolic ring opening), a feature utilized in prodrugs like Leflunomide .
Structure-Activity Relationship (SAR) Map
The biological activity of isoxazoles is heavily dictated by substitution patterns at positions 3, 4, and 5.
Figure 1: Strategic substitution points on the isoxazole ring for optimizing pharmacodynamics and pharmacokinetics.
Synthesis Strategy: The Regioselective [3+2] Cycloaddition
The most robust method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7] A critical challenge in this pathway is regioselectivity (3,5-disubstituted vs. 3,4-disubstituted products).
Mechanistic Pathway
The reaction proceeds via a concerted but asynchronous mechanism. The use of Copper(I) catalysis (similar to CuAAC click chemistry) or specific base-mediated conditions allows for the selective formation of 3,5-disubstituted isoxazoles .
Figure 2: Workflow for the regioselective synthesis of 3,5-disubstituted isoxazoles via in situ nitrile oxide generation.
Experimental Protocol: Synthesis of 3,5-Diaryl Isoxazoles
Objective: Synthesis of a library of 3,5-disubstituted isoxazoles for antimicrobial screening. This protocol avoids the isolation of unstable nitrile oxides by generating them in situ.
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Terminal alkyne (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Solvent: DMF or DCM/Water biphasic system.
Step-by-Step Methodology:
-
Oxime Formation: Dissolve aryl aldehyde in ethanol/water (1:1). Add
and . Stir at RT for 1 hour. Extract with ethyl acetate, dry, and concentrate to yield the aldoxime. -
Chlorination (The "Self-Validating" Step): Dissolve aldoxime in DMF. Add NCS portion-wise at 0°C.
-
Validation: The reaction is exothermic. Monitor by TLC until the starting oxime disappears. This ensures conversion to hydroximoyl chloride.[2]
-
-
Cycloaddition: Add the terminal alkyne to the reaction vessel.
-
Dipole Generation: Add
dropwise over 30 minutes.-
Causality: Slow addition prevents dimerization of the nitrile oxide (forming furoxan byproducts) and favors reaction with the alkyne.
-
-
Workup: Pour into ice water, extract with diethyl ether, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Therapeutic Applications & Data Analysis
FDA-Approved Isoxazole Drugs
The success of the isoxazole scaffold is validated by its presence in major commercial drugs.
| Drug Name | Therapeutic Area | Target Mechanism | Isoxazole Role |
| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor | Bioisostere for PABA ring |
| Leflunomide | Antirheumatic | DHODH inhibitor | Prodrug (ring opens to active metabolite) |
| Zonisamide | Anticonvulsant | Na+/Ca2+ channel blocker | Benzisoxazole core stabilizes binding |
| Isocarboxazid | Antidepressant | MAO inhibitor | Covalent binding to enzyme |
| Cloxacillin | Antibacterial | PBP inhibitor (Beta-lactamase resistant) | Steric shield for beta-lactam ring |
Oncology: Kinase Inhibition
Recent research focuses on isoxazoles as ATP-competitive inhibitors. The nitrogen of the isoxazole ring often forms a critical hydrogen bond with the hinge region of kinases (e.g., VEGFR, EGFR).
Case Data (Hypothetical Optimization):
-
Compound A (Unsubstituted):
-
Compound B (3-Amino substituted):
(Added H-bond donor) -
Compound C (3-Amide, 5-Aryl substituted):
(Optimized hydrophobic fit)
Future Perspectives: Covalent Inhibition & PROTACs
The field is moving toward Targeted Protein Degradation (PROTACs) . Isoxazole derivatives are being explored as warheads for E3 ligase ligands (e.g., Cereblon binders) due to their ability to adopt specific vector orientations.
Furthermore, electrophilic isoxazoles (e.g., 4-cyanoisoxazoles) are emerging as reversible covalent inhibitors, targeting non-catalytic cysteines to improve selectivity profiles in "undruggable" targets.
References
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Int. J. Mol.[5] Sci. 2025.[2][4][5][6] Link
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2025.[2][4][5][6] Link
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein J. Org.[8] Chem. 2022.[3][9][10][11] Link
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med.[12] Chem. 2024.[3][5][13][14] Link
-
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chem. Eng. 2015. Link
-
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. J. Med. Chem. 2018.[11][15] Link
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. espublisher.com [espublisher.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to 3-(3-methylisoxazol-4-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 3-(3-methylisoxazol-4-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections will detail a proposed synthetic route, physicochemical properties, and a discussion of its potential as a scaffold in drug discovery, grounded in established chemical principles and analogous structures.
Introduction and Nomenclature
The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of clinically used drugs.[1] The specific substitution pattern and functional groups appended to this core dictate its biological activity. The compound of interest, 3-(3-methylisoxazol-4-yl)propanoic acid , presents a unique combination of a 3-methylisoxazole core and a propanoic acid side chain at the 4-position.
The nomenclature for this compound can sometimes be varied in literature and commercial listings. For clarity and adherence to IUPAC standards, the correct name is 3-(3-methylisoxazol-4-yl)propanoic acid . It is crucial to distinguish this molecule from structurally related but distinct compounds such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a well-known agonist for the AMPA receptor.[2][3]
Proposed Synthesis of 3-(3-methylisoxazol-4-yl)propanoic acid
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of 3-(3-methylisoxazol-4-yl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate
This step involves a classic cyclocondensation reaction.
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq), add a catalytic amount of acetic anhydride.
-
Heat the mixture at 130-140 °C for 2 hours.
-
Cool the reaction mixture and add it to a solution of hydroxylamine hydrochloride (1.1 eq) in water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 3-methylisoxazole-4-carboxylate.
Causality: The reaction of a β-ketoester with an orthoformate generates an enol ether, which then undergoes cyclization with hydroxylamine to regioselectively form the 3-methylisoxazole-4-carboxylate isomer.[4]
Step 2: Reduction to 3-Methylisoxazole-4-carbaldehyde
-
Dissolve ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-methylisoxazole-4-carbaldehyde.
Causality: DIBAL-H is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.
Step 3: Wittig Reaction to form Methyl 3-(3-methylisoxazol-4-yl)acrylate
-
To a solution of 3-methylisoxazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-(3-methylisoxazol-4-yl)acrylate.
Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphonium ylide, in this case, to extend the carbon chain by two carbons with an acrylate moiety.
Step 4 & 5: Catalytic Hydrogenation and Saponification
-
Dissolve methyl 3-(3-methylisoxazol-4-yl)acrylate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain the crude methyl 3-(3-methylisoxazol-4-yl)propanoate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-methylisoxazol-4-yl)propanoic acid.
Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the acrylate without affecting the isoxazole ring. Subsequent saponification (base-catalyzed hydrolysis) of the ester yields the desired carboxylic acid upon acidification.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of 3-(3-methylisoxazol-4-yl)propanoic acid.
| Property | Predicted Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| pKa | ~4.5 (for the carboxylic acid) |
| LogP | ~0.8 |
| Boiling Point | >300 °C (decomposes) |
| Melting Point | Not available |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Expected signals would include a singlet for the methyl group on the isoxazole ring (~2.3 ppm), two triplets for the two methylene groups of the propanoic acid chain (~2.6 and ~2.9 ppm), a singlet for the isoxazole ring proton (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Characteristic signals for the isoxazole ring carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid (~175 ppm) are expected.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching frequencies for the isoxazole ring.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 156.06.
Potential Applications in Drug Development
The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5]
The presence of the propanoic acid side chain in 3-(3-methylisoxazol-4-yl)propanoic acid introduces a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. This makes it an interesting candidate for further investigation in several therapeutic areas.
Hypothetical Signaling Pathway Involvement
Given the structural similarities to other signaling molecules, one could hypothesize its potential interaction with pathways involved in inflammation or cell proliferation. For instance, as a carboxylic acid-containing small molecule, it could potentially modulate the activity of enzymes or receptors within inflammatory pathways.
Caption: Hypothetical inhibition of an inflammatory pathway by 3-(3-methylisoxazol-4-yl)propanoic acid.
Rationale for Drug Development Potential
-
Scaffold for Library Synthesis: The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amidation or esterification, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[5]
-
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester linkages, potentially improving metabolic stability and pharmacokinetic properties.
-
Potential as an Anti-inflammatory Agent: The structural motif of an aromatic or heteroaromatic ring linked to a propanoic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into its potential cyclooxygenase (COX) inhibitory activity could be warranted.
Conclusion
3-(3-methylisoxazol-4-yl)propanoic acid represents a promising, albeit underexplored, chemical entity. This guide has provided a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The potential of this molecule as a scaffold for the development of new therapeutic agents is significant, particularly in the context of anti-inflammatory and antibacterial drug discovery. Further experimental validation of the proposed synthesis and biological evaluation are necessary to fully elucidate the therapeutic potential of this and related compounds.
References
-
PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. AMPA. Available at: [Link].
- Vaickelionienė, R., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4), 515-521.
-
Mickevičius, V., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4). Available at: [Link].
Sources
- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 2. 3-Methyl-4-nitroisoxazole-5-carbaldehyde|CAS 6436-64-2 [benchchem.com]
- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 5. cct2021.ftmc.lt [cct2021.ftmc.lt]
Methodological & Application
Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid from ethyl acetoacetate
Application Note & Protocol
Topic: Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid from Ethyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals
A Strategic Multi-Step Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid: From Bulk Starting Material to a Valuable Heterocyclic Building Block
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] This application note details a robust and logical multi-step synthetic pathway to 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, a valuable bifunctional building block for drug discovery, commencing from the readily available and economical starting material, ethyl acetoacetate. The presented strategy circumvents the common formation of isoxazol-5-one byproducts by first constructing a strategically functionalized isoxazole core, followed by a classical side-chain homologation sequence. Each stage of the synthesis is explained with mechanistic rationale, providing a comprehensive guide for researchers in synthetic and medicinal chemistry.
Introduction and Synthetic Strategy
Isoxazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific target of this guide, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, incorporates both the stable 3-methylisoxazole core and a propanoic acid side chain at the 4-position, making it an ideal connector or pharmacophore element in the design of novel therapeutics.
A direct one-pot synthesis from ethyl acetoacetate is challenging due to regioselectivity issues and the propensity to form 4-substituted-isoxazol-5(4H)-one derivatives.[3][4] Our strategy, therefore, relies on a more controlled, linear synthesis that offers high purity and predictable outcomes. The overall workflow is depicted below.
The synthesis begins by forming a stable, correctly substituted isoxazole intermediate, Ethyl 3-methylisoxazole-4-carboxylate. This key intermediate is then subjected to a series of classical, high-yielding transformations to elongate the side chain by one carbon atom via an Arndt-Eistert homologation, ultimately yielding the target acid.
Figure 1: Overall synthetic workflow from ethyl acetoacetate to the target propanoic acid derivative.
Experimental Protocols & Scientific Rationale
Causality and Rationale: The direct reaction of ethyl acetoacetate with hydroxylamine predominantly yields 3-methylisoxazol-5(4H)-one.[5] To achieve the desired 3,4-substituted aromatic isoxazole, the ethyl acetoacetate must first be modified. By reacting it with triethyl orthoformate, we form ethyl 2-(ethoxymethylene)acetoacetate. This intermediate has a defined enol ether that directs the cyclization with hydroxylamine to selectively form the ethyl 3-methylisoxazole-4-carboxylate, preventing the formation of the undesired isoxazolone isomer.
Protocol 1.1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate
-
Step A: Formylation. In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 120-130 °C for 2-3 hours. Ethanol will co-distill with ethyl acetate, which can be monitored.
-
After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool. Remove the remaining volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)acetoacetate, which can often be used without further purification.
-
Step B: Cyclization. Dissolve hydroxylamine hydrochloride (1.1 eq) in water or ethanol. Carefully add a base such as sodium acetate or sodium hydroxide (1.1 eq) at 0-5 °C to generate free hydroxylamine in situ.
-
Add the crude ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the hydroxylamine solution, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-methylisoxazole-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| Ethyl Acetoacetate | 1.0 | Starting Material |
| Triethyl Orthoformate | 1.2 | Formylating Agent |
| Acetic Anhydride | 1.5 | Water Scavenger |
| Hydroxylamine HCl | 1.1 | Nitrogen Source for Ring |
| Sodium Acetate | 1.1 | Base to free Hydroxylamine |
Table 1: Reagents for the synthesis of the key isoxazole intermediate.
Rationale: With the stable isoxazole core established, the C4-ester group serves as a handle for elaboration. A classical homologation approach requires converting the ester into a carboxylic acid with one additional methylene group. This is achieved through a reliable four-step sequence: reduction, halogenation, cyanation, and hydrolysis.
Figure 2: Workflow for converting the C4-ester to a C4-acetic acid side chain.
Protocol 2.1: Reduction to (3-Methylisoxazol-4-yl)methanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous THF or diethyl ether in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Dissolve ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired alcohol, which is often pure enough for the next step.
Protocol 2.2: Halogenation to 4-(Chloromethyl)-3-methylisoxazole
-
In a flask under an inert atmosphere, dissolve (3-Methylisoxazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Stir the reaction at room temperature for 1-3 hours.
-
Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude chloride is often used immediately in the next step due to its potential lachrymatory nature.
Protocol 2.3: Synthesis of (3-Methylisoxazol-4-yl)acetic Acid
-
Cyanation: Dissolve sodium cyanide (NaCN, 1.2 eq) in DMSO or aqueous ethanol. (CAUTION: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Add the crude 4-(chloromethyl)-3-methylisoxazole (1.0 eq) to the cyanide solution and heat the mixture to 50-70 °C for several hours.
-
Hydrolysis: Once the cyanation is complete, the reaction mixture can be directly prepared for hydrolysis. Add concentrated aqueous HCl or H₂SO₄ and heat to reflux (approx. 100-110 °C) for 6-12 hours.[6]
-
Cool the reaction mixture and adjust the pH to 2-3 with a strong base (e.g., NaOH).
-
Extract the product with ethyl acetate. Dry the organic layers and concentrate to yield the crude (3-methylisoxazol-4-yl)acetic acid. Purify by recrystallization or column chromatography.
Rationale: The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of a carboxylic acid.[6] It proceeds via a Wolff rearrangement of a diazoketone intermediate. To improve safety and ease of handling, the rearrangement is conducted in ethanol to produce the ethyl ester of the target acid, which is then saponified in a final, clean step.
Protocol 3.1: Synthesis of Ethyl 3-(3-Methyl-1,2-oxazol-4-yl)propanoate
-
Acid Chloride Formation: Gently reflux a solution of (3-methylisoxazol-4-yl)acetic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) for 1-2 hours. Remove the excess SOCl₂ under vacuum to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool to 0 °C. Add a solution of diazomethane in ether dropwise until a faint yellow color persists. (CAUTION: Diazomethane is explosive and toxic. This should only be performed by trained personnel using appropriate safety equipment).
-
Stir at 0 °C for 1 hour, then carefully purge the excess diazomethane with a stream of nitrogen.
-
Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) or other silver catalyst in anhydrous ethanol. Heat to 50-60 °C.
-
Add the diazoketone solution dropwise to the heated ethanol solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux for an additional 30 minutes.
-
Cool the mixture, filter off the catalyst, and concentrate the filtrate. The residue can be purified by column chromatography to yield the ethyl ester of the target acid.
Protocol 3.2: Saponification to the Final Product
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete by TLC.[7][8]
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will often precipitate.
-
Collect the solid by filtration or extract with ethyl acetate. Dry and concentrate to yield the final product, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.[9]
| Step | Key Transformation | Typical Yield Range |
| Part 1 | Isoxazole Formation | 60-75% |
| Part 2 | Acetic Acid Formation | 50-65% (over 4 steps) |
| Part 3 | Homologation & Saponification | 55-70% (over 2 steps) |
Table 2: Expected yields for the synthetic sequence.
Conclusion
This application note provides a comprehensive and logically structured pathway for the synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid from ethyl acetoacetate. By employing a sequence of well-understood and reliable chemical transformations, this guide enables the reproducible production of a high-value heterocyclic building block suitable for applications in pharmaceutical research and development. The emphasis on mechanistic rationale provides researchers with the necessary insights to adapt and troubleshoot the synthesis for their specific needs.
References
- BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- Journal For Basic Sciences. (n.d.). An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst.
- Cocivera, M., Effio, A., Chen, H. E., & Vaish, S. (n.d.). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society.
- (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.
- (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
- (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
- (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.
- (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Heteroletters, 3(3), 359-369.
- (2016, May 18). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research.
- Wikipedia. (n.d.). Knoevenagel condensation.
- (2015, May 14). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.
- (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone - WordPress.com.
- (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- (2025, January 22). Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation. PMC.
- (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
- Quora. (2023, November 11). How will you synthesize propanoic acid from acetic acid?.
- (2017, April 10). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry.
- Sigma-Aldrich. (n.d.). 3-Methylisoxazole-4-carboxylic acid.
- (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.
- Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. orgchemres.org [orgchemres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. portal.amelica.org [portal.amelica.org]
- 8. reddit.com [reddit.com]
- 9. 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [sigmaaldrich.com]
Application Note: Strategic Esterification of Isoxazole-Propanoic Acids
Abstract & Scope
This technical guide outlines the optimized protocols for the esterification of isoxazole-3-propanoic acids (and their 5-substituted analogs). These scaffolds are critical pharmacophores in medicinal chemistry, particularly as bioisosteres for glutamate receptor agonists (e.g., AMPA/kainate analogs). Unlike simple aliphatic acids, the isoxazole ring introduces specific stability constraints—most notably sensitivity to reductive cleavage (N-O bond) and base-mediated ring opening. This guide prioritizes acid-mediated pathways to ensure ring integrity while maximizing yield.
Strategic Considerations: The Isoxazole Challenge
Before initiating synthesis, researchers must understand the "Stability-Reactivity" profile of the isoxazole ring.[1]
Stability Profile
-
Acid Stability: High. The isoxazole ring is generally stable to mineral acids (HCl, H₂SO₄) and Lewis acids, making acid-catalyzed esterification the preferred route.
-
Base Sensitivity: Moderate to Low. Strong bases (e.g., NaOH, alkoxides) at high temperatures can trigger ring opening to form nitriles or enamino-ketones.
-
Reductive Instability: High. The N-O bond is the "Achilles' heel."[1] Avoid catalytic hydrogenation (H₂/Pd) or strong hydride reducing agents, which cleave the ring to form
-amino enones [1].
Reaction Pathway Selection
Use the following decision matrix to select the appropriate protocol for your substrate.
Figure 1: Decision matrix for selecting the optimal esterification strategy based on substrate complexity and scale.
Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification
Best for: Methyl/Ethyl esters, high conversion, small-to-medium scale. Mechanism: Formation of a reactive acyl chloride intermediate in situ, followed by alcoholysis. The HCl byproduct acts as an autocatalyst.
Reagents & Equipment
-
Substrate: 3-(5-methylisoxazol-3-yl)propanoic acid (or analog).
-
Reagent: Thionyl Chloride (SOCl₂), Reagent Grade (>99%).
-
Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol).
-
Equipment: 2-neck Round Bottom Flask (RBF), Reflux condenser, Drying tube (CaCl₂) or N₂ line, Ice bath.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (to exclude atmospheric moisture).
-
Solvation: Charge the flask with the isoxazole propanoic acid (1.0 equiv). Add anhydrous alcohol (0.5 M concentration relative to acid).
-
Note: The alcohol acts as both solvent and reactant.
-
-
Activation (Exothermic): Cool the solution to 0°C using an ice bath. Add Thionyl Chloride (1.5 – 2.0 equiv) dropwise over 15–20 minutes.
-
Critical: Evolution of SO₂ and HCl gas will occur. Ensure proper venting. The low temperature prevents thermal degradation of the isoxazole during the initial exotherm.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Option: For sterically hindered alcohols, heat to reflux (60–65°C) for 2–4 hours. For Methanol/Ethanol, stirring at RT for 12 hours is often sufficient [2].
-
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The carboxylic acid spot (baseline or streaking) should disappear, replaced by a higher R_f ester spot.
-
Visualization: Isoxazoles are UV active (254 nm).
-
-
Workup (Neutralization):
-
Concentrate the reaction mixture in vacuo to remove excess alcohol and SOCl₂.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash carefully with saturated NaHCO₃ (aqueous). Caution: CO₂ evolution.
-
Wash with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography.
Protocol B: Fisher Esterification (Azeotropic Distillation)
Best for: Large scale (>50g), cost-efficiency, non-volatile alcohols.
Reagents & Equipment[2]
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 – 0.1 equiv) or conc. H₂SO₄.[2][3][4]
-
Solvent: Toluene or Benzene (for azeotrope).
-
Equipment: Dean-Stark trap apparatus.
Step-by-Step Procedure
-
Charge: In an RBF, combine the isoxazole acid (1.0 equiv), Alcohol (1.5 – 3.0 equiv), and pTsOH (0.1 equiv).
-
Solvent: Add Toluene (approx. 0.3 M concentration).
-
Reflux: Attach the Dean-Stark trap and condenser. Heat to vigorous reflux.
-
Water Removal: Monitor the collection of water in the trap. Continue reflux until water evolution ceases (typically 4–12 hours) [3].
-
Workup: Cool to RT. Wash the organic phase with sat.[2] NaHCO₃, then Brine. Dry (MgSO₄) and concentrate.
Analytical Quality Control (QC)
Verify the integrity of the isoxazole ring post-esterification using ¹H NMR.
| Feature | Chemical Shift (δ ppm) | Diagnostic Change |
| Isoxazole Ring Proton (C4-H) | ~6.0 – 6.5 ppm (s) | Must remain a sharp singlet. Loss indicates ring degradation. |
| Propanoic | ~2.6 – 2.8 ppm (t) | Shifts slightly upfield in ester vs. acid. |
| Ester Alkyl Group | ~3.6 ppm (s, OMe) or ~4.1 ppm (q, OEt) | Appearance confirms ester formation. |
Table 1: Key NMR diagnostics for Isoxazole-3-propanoic acid esters (in CDCl₃).
Mechanistic Insight & Troubleshooting
The following diagram illustrates the SOCl₂ activation pathway. Note that the isoxazole nitrogen (sp² hybridized) is weakly basic and does not compete significantly with the carboxylate oxygen for the electrophile under these conditions.
Figure 2: Mechanistic flow of Thionyl Chloride activation. The isoxazole ring remains spectator to the acyl substitution.
Troubleshooting Guide
-
Low Yield: Check the quality of SOCl₂. If it is yellow/orange, distill it before use or use fresh reagent.
-
Ring Opening: If NMR shows complex multiplets in the alkene region (5.0–6.0 ppm) instead of a sharp isoxazole singlet, the ring has opened. This usually occurs if the workup was too basic (pH > 10) or if the reaction temperature was uncontrolled.
-
Side Reaction (N-Alkylation): Rare under acidic conditions. If observed, switch to the bulky coupling reagent method (Method C).
References
-
Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[5] Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[6][7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchtrend.net [researchtrend.net]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 3-Methylisoxazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals.[1][2][3] Traditional synthetic routes, however, often involve hazardous solvents, harsh conditions, and significant waste generation. This guide presents detailed application notes and validated protocols for the green synthesis of 3-methylisoxazole derivatives, focusing on methods that prioritize environmental sustainability, operational simplicity, and energy efficiency. We will explore ultrasound and microwave-assisted reactions, the use of benign aqueous media, and the application of novel, recyclable, and bio-based catalysts. These protocols are designed to be readily adaptable in research and development settings, facilitating the cleaner production of these vital heterocyclic compounds.
Section 1: The Core Reaction - A Green Foundation
The predominant strategy for synthesizing the 3-methylisoxazole core, specifically 4-arylmethylene-isoxazol-5(4H)-ones, is a one-pot, three-component reaction (MCR). This approach is inherently aligned with green chemistry principles due to its high atom economy and procedural efficiency, combining multiple steps into a single operation.[2][4] The reaction typically involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.
The general reaction scheme serves as the foundation for the various green methodologies detailed in this guide. The primary differentiation between protocols lies in the choice of catalyst, solvent, and energy source used to drive the reaction toward high yields efficiently and sustainably.
Visualizing the Core Synthetic Pathway
Caption: General workflow for the one-pot synthesis of 3-methylisoxazole derivatives.
Section 2: Application Note on Energy-Efficient Synthesis
The introduction of alternative energy sources like ultrasound and microwave irradiation represents a significant advancement in green organic synthesis. These techniques dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles by minimizing thermal degradation and side reactions.[1][5]
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates chemical reactions.[1][2] This method is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures in environmentally benign solvents like water.
Protocol 1: Vitamin B1-Catalyzed Synthesis in Water under Ultrasound
This protocol leverages a biocompatible catalyst (Vitamin B1) in deionized water, eliminating the need for organic solvents and strong acids or bases.[1][2][3]
-
Materials:
-
Aromatic Aldehyde (e.g., 2-Methoxybenzaldehyde)
-
Ethyl Acetoacetate
-
Hydroxylamine Hydrochloride
-
Vitamin B1 (Thiamine Hydrochloride)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ultrasonic Bath (e.g., 40 kHz, 300 W)
-
-
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol).
-
Add 10 mL of deionized water to the flask.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is level with the water in the bath.
-
Irradiate the mixture with ultrasound at approximately 20-50°C for 30-45 minutes.[1][2][3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product will typically precipitate from the aqueous solution.
-
Collect the solid product via vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.
-
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions through efficient dielectric heating, which directly couples with polar molecules in the reaction mixture. This leads to rapid temperature increases and significantly reduced reaction times, often from hours to mere minutes.[5][6][7]
Protocol 2: Solvent-Free Synthesis of Isoxazole Schiff Bases
This method synthesizes 3-amino-5-methyl isoxazole Schiff bases, demonstrating the power of microwave assistance in a solvent-free context, which further enhances its green credentials.[6]
-
Materials:
-
3-amino-5-methyl isoxazole
-
Substituted Salicylaldehyde
-
Domestic Microwave Oven (e.g., 1300W)
-
-
Step-by-Step Procedure:
-
In a microwave-safe vessel, mix 3-amino-5-methyl isoxazole (0.01 mol) and the desired substituted salicylaldehyde (0.01 mol).
-
Place the unsealed vessel in the center of the microwave oven.
-
Irradiate the mixture for 30-60 seconds at a power of 540-900W.[6][8] The short reaction time is a key advantage.
-
Monitor the reaction's completion by TLC.
-
After cooling, the solid product is formed.
-
Recrystallize the crude product from a suitable solvent like ethanol to achieve high purity.
-
Data Summary: Energy-Efficient Methods vs. Conventional Heating
| Synthesis Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ultrasound | Vitamin B1 | Water | 30 min | 92% | [1] |
| Conventional Stirring | Vitamin B1 | Water | 5 hours | 75% | [1] |
| Microwave | None | None | 30 sec | 90-95% | [6] |
| Conventional Reflux | None | Ethanol | 3 hours | 70-81% | [6] |
Section 3: Application Note on Green Catalytic Systems
The ideal catalyst in green chemistry is non-toxic, efficient in small quantities, easily separable from the product, and recyclable. This section explores catalysts derived from renewable resources and robust heterogeneous nanocatalysts that align with these principles.
Visualizing Green Synthesis Approaches
Caption: Overview of different green chemistry strategies for 3-methylisoxazole synthesis.
Agro-Waste Derived Catalysts
Utilizing waste from agriculture as a catalyst source is a prime example of circular green chemistry. This approach adds value to waste streams and provides inexpensive, renewable catalytic materials.
Protocol 3: WEOFPA/Glycerol-Catalyzed Synthesis
This protocol uses a Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst and glycerol as a green, biodegradable solvent.[4][9]
-
Materials:
-
Aromatic Aldehyde
-
Ethyl Acetoacetate
-
Hydroxylamine Hydrochloride
-
WEOFPA/Glycerol medium (prepared from orange peel waste)
-
Oil Bath
-
-
Step-by-Step Procedure:
-
Prepare the WEOFPA/glycerol catalyst medium as described in the source literature.[4]
-
In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Add the WEOFPA/glycerol medium.
-
Heat the mixture in an oil bath at 60°C with stirring.
-
The reaction is typically complete within 45-60 minutes, with yields reported between 86-92%.[4][9]
-
After cooling, the product can be isolated via standard work-up procedures.
-
Heterogeneous Nanocatalysts
Nanocatalysts offer a high surface-area-to-volume ratio, leading to excellent catalytic activity. Their solid nature makes them easily recoverable through simple filtration, allowing for multiple reuse cycles and minimizing contamination of the final product.[10][11]
Protocol 4: Solvent-Free Synthesis Using Recyclable Nano-Titania (TiO₂)
This method is designed for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles and demonstrates a completely solvent-free reaction using a recyclable solid catalyst.[10][11]
-
Materials:
-
Aldehyde
-
3,5-dimethyl-4-nitroisoxazole
-
Nano-titania (TiO₂) powder (20 mol%)
-
-
Step-by-Step Procedure:
-
In a reaction vessel, mix the aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol).
-
Add nano-titania (20 mol%) to the mixture.
-
Heat the solvent-free mixture at 90°C with stirring for approximately 90 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be recovered by filtration after dissolving the residue in a suitable organic solvent. The product is then isolated from the filtrate.
-
The recovered TiO₂ catalyst can be washed, dried, and reused for subsequent reactions with minimal loss of activity.[10]
-
Data Summary: Green Catalyst Performance and Reusability
| Catalyst | Conditions | Initial Yield (%) | Yield after 4th Cycle (%) | Key Advantage | Reference |
| WEOFPA/Glycerol | 60°C, 45-60 min | 86-92% | Not Reported | Agro-waste utilization | [4] |
| **Nano-Titania (TiO₂) ** | 90°C, 90 min, Solvent-Free | ~92% | ~90% | High reusability, solvent-free | [10] |
| NH₂-MMT Nanoclay | Ultrasound, 25 min | 96% | Not Reported | Rapid, high yield | [12] |
Conclusion
The transition to green synthetic methods for 3-methylisoxazole and its derivatives is not only feasible but also highly advantageous. The protocols outlined in this guide demonstrate that the use of ultrasound, microwave irradiation, green solvents like water and glycerol, and innovative catalysts can lead to significant improvements in efficiency, safety, and environmental impact. By reducing reaction times from hours to minutes, eliminating hazardous organic solvents, and enabling catalyst recycling, these methods offer robust and scalable solutions for academic and industrial laboratories. Adopting these green chemistry principles is crucial for the sustainable development of future pharmaceuticals and fine chemicals.[1]
References
-
Nongrum, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
-
Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research. [Link]
-
Kiyani, H., & Ghorbani, F. (2016). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Research on Chemical Intermediates. [Link]
-
Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Academia.edu. [Link]
-
Nongrum, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. [Link]
-
Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay. Academia.edu. [Link]
-
Pawar, S. S., & Shankarwar, S. G. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]
-
Dwivedi, K., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences. [Link]
-
Gao, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Gao, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]
-
Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]
-
Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]
-
Safari, J., Garak, M. A., & Zarnegar, Z. (2018). One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. ResearchGate. [Link]
-
Gao, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]
-
Kumar, K. S., et al. (2011). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. [Link]
-
Davoodnia, A., et al. (2011). One-pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones Catalyzed by Sodium Benzoate in Aqueous Media: A Green Chemistry Strategy. Semantic Scholar. [Link]
-
Kumar, K. S., et al. (2011). Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. TSI Journals. [Link]
-
Khobragade, P. J. (2019). Review on Green synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous medium. JETIR. [Link]
-
Ghevade, S. S., et al. (2023). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Link]
-
Fathima, A., et al. (2019). Solvent Free Synthesis of (E)-4-Benzylidene-3-Methylisoxazol-5(4H)-Ones and their Cytotoxic Screening against MCF7 Cell Line. ResearchGate. [Link]
-
Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society. [Link]
-
Dwivedi, K., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. ResearchGate. [Link]
-
Reddy, P. S. N., et al. (2001). Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. ResearchGate. [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]
-
Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. [Link]
-
Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay [academia.edu]
Application Note: Characterization of 3-(3-Methylisoxazol-4-yl)propanoic Acid (MIPA) as a GABA Analog
[1]
Introduction & Pharmacological Rationale[1][2][3][4][5]
The development of GABAergic ligands often relies on bioisosterism to improve the pharmacokinetic properties of
3-(3-Methylisoxazol-4-yl)propanoic acid (MIPA) presents a unique structural profile:
-
Acidic Moiety: The propanoic acid tail mimics the carboxylate of GABA, ensuring interaction with the arginine residues (e.g., Arg66) in the receptor binding pocket.[1]
-
Isoxazole Core: The 3-methylisoxazole ring acts as a lipophilic bioisostere, potentially mimicking the alkyl chain or the distal amine environment of GABA, depending on binding orientation.[1] Unlike muscimol, where the ring mimics the carboxylate, MIPA retains a flexible carboxyl tail, suggesting a distinct binding mode—potentially targeting GABA_B receptors or GABA Transporters (GAT) where lipophilic bulk is better tolerated.[1]
This guide outlines the critical workflow to classify MIPA’s activity: Agonist vs. Antagonist , Selectivity (GABA_A vs. GABA_B) , and Blood-Brain Barrier (BBB) Permeability .[1]
Experimental Workflow Overview
The following diagram illustrates the logical progression from chemical validation to functional profiling.
Figure 1: Critical path for the pharmacological characterization of novel isoxazole-based GABA analogs.
Protocol 1: Radioligand Binding Assay (Affinity Profiling)[1]
Objective: Determine the affinity constant (
Materials
-
Membrane Prep: Rat synaptic membranes (cortex/cerebellum) or HEK293T cells overexpressing human GABA_A (
) or GABA_B ( ).[1] -
Radioligands:
-
Buffer: 50 mM Tris-Citrate, pH 7.4.
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and resuspend in Tris-Citrate buffer.
-
Incubation:
-
Equilibrium: Incubate at 4°C for 60 mins (GABA_A) or 25°C for 45 mins (GABA_B).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.[1]
Success Criteria:
Protocol 2: Functional Electrophysiology (Patch Clamp)
Objective: Determine if MIPA acts as an agonist, antagonist, or allosteric modulator.[1]
Rationale: Binding does not equal activation.[1] We measure chloride (
Experimental Setup
-
Cell Line: HEK293T stably expressing human recombinant GABA_A (
).[1] -
Rig: Axon MultiClamp 700B Amplifier, Digidata 1550B.
-
Solutions:
Protocol Steps
-
Giga-seal Formation: Establish a seal (>1 G
) and break into whole-cell mode.[1] Clamp voltage at -60 mV. -
Control Application: Apply 10
M GABA for 2 seconds using a fast-perfusion system (e.g., Dynaflow). Record peak current ( ).[1] Wash for 30s.[1] -
Test Application (Agonism): Apply 100
M MIPA alone.-
Result A: Inward current detected
Agonist .[1] -
Result B: No current
Proceed to Antagonism test.
-
-
Test Application (Antagonism): Co-apply 10
M GABA + 100 M MIPA.-
Result: If
, MIPA is an Antagonist .[1]
-
-
Dose-Response: If active, perform cumulative dosing to determine
or .
Protocol 3: BBB Permeability (PAMPA-BBB)[1]
Objective: Assess if MIPA can cross the Blood-Brain Barrier. Rationale: As a zwitterionic or acidic molecule, MIPA's polarity may hinder CNS entry.[1] The isoxazole ring improves lipophilicity compared to a straight chain, but verification is mandatory.[1]
Methodology
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1]
-
Donor Well: PBS (pH 7.4) + MIPA (100
M).[1] -
Acceptor Well: PBS (pH 7.4).
-
Membrane: PVDF filter coated with 4
L of 20 mg/mL brain lipid in dodecane.[1] -
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).
Data Interpretation Table:
| Permeability ( | Classification | Action Item |
| > 4.0 | High CNS Permeability | Proceed to in vivo behavioral studies. |
| 2.0 - 4.0 | Moderate | Potential efficacy; check active transport (LAT1).[1] |
| < 2.0 | Low | Prodrug strategy required (e.g., esterification of propanoic acid).[1] |
Mechanistic Visualization
The following diagram details the potential synaptic mechanisms of MIPA based on its structural homology.
Figure 2: Potential sites of action for MIPA at the GABAergic synapse.[1] The compound may act orthosterically at receptors or competitively at the transporter.[1]
References
-
Krogsgaard-Larsen, P., et al. (2002).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic."[1] Biochemical Pharmacology. Link
-
Frølund, B., et al. (2002).[1] "4-Substituted Analogues of GABA-A Agonist Muscimol: Synthesis and Pharmacology." Journal of Medicinal Chemistry. Link[1]
-
Chebib, M., & Johnston, G. A. (1999).[1] "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology. Link
-
Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Isoxazole-Based Bromodomain Inhibitors
Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of isoxazole-based inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. The isoxazole scaffold has emerged as a highly effective acetyl-lysine (KAc) mimetic, forming the basis for numerous potent and selective BET inhibitors.[1][2][3] This guide is designed for researchers in medicinal chemistry, chemical biology, and drug discovery, offering detailed protocols from initial chemical synthesis to cellular activity assessment. We delve into the rationale behind methodological choices, providing insights grounded in established chemical and biological principles to ensure robust and reproducible outcomes.
Introduction: Targeting Epigenetic Readers
Epigenetic regulation is a cornerstone of gene expression control. "Reader" proteins, which recognize specific post-translational modifications on histones, are critical components of this machinery. The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are prominent epigenetic readers that contain two conserved N-terminal bromodomains, BD1 and BD2.[1] These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, tethering transcriptional machinery to chromatin and activating gene expression.[4][5][6]
The dysregulation of BET protein function, particularly BRD4, is strongly implicated in the pathology of various diseases, most notably cancer.[6][7] BRD4 is known to regulate the transcription of key oncogenes, including MYC.[8] Consequently, small molecule inhibitors that block the interaction between BET bromodomains and acetylated histones have become a major focus of therapeutic development.[9] These inhibitors competitively bind to the KAc-binding pocket of the bromodomain, displacing BET proteins from chromatin and leading to the suppression of target gene transcription.[4][7]
The 3,5-dimethylisoxazole moiety has been identified as a privileged structural motif in the design of BET inhibitors.[2][3] It acts as an excellent bioisostere for acetylated lysine, with the isoxazole oxygen and nitrogen atoms forming critical hydrogen bonds with conserved asparagine and water-mediated tyrosine residues within the bromodomain's hydrophobic pocket.[1] This guide details the complete workflow for developing a novel isoxazole-based BET inhibitor, from the chemical bench to the cell culture hood.
Part I: Chemical Synthesis and Characterization
The foundation of any small molecule drug discovery program is the robust synthesis and rigorous characterization of the compounds of interest. This section provides protocols for a modular synthesis of a representative isoxazole-based inhibitor.
Synthetic Strategy Overview
A common and efficient strategy for preparing these inhibitors involves a convergent synthesis. This typically includes:
-
Preparation of an isoxazole building block: Often a 3,5-disubstituted isoxazole bearing a reactive handle, such as a boronic acid or a halide, for subsequent coupling. The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a widely used and highly regioselective method for forming the isoxazole ring.[10][11][12]
-
Synthesis of a core scaffold: This is the part of the molecule that will be decorated with the isoxazole.
-
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is used to connect the isoxazole building block to the core scaffold.[1]
Protocol 1: Synthesis of 4-bromo-3,5-dimethylisoxazole
This protocol describes a classic method for generating a key isoxazole intermediate. The rationale is to first create the stable 3,5-dimethylisoxazole ring and then introduce a bromine handle for subsequent cross-coupling.
| Reagent/Material | Grade | Supplier (Example) |
| 2,4-Pentanedione | Reagent | Sigma-Aldrich |
| Hydroxylamine HCl | 99% | Sigma-Aldrich |
| Sodium Hydroxide | ACS | Fisher Scientific |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Sulfuric Acid | ACS | VWR |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Diethyl Ether | ACS | VWR |
Procedure:
-
Synthesis of 3,5-dimethylisoxazole:
-
To a stirred solution of sodium hydroxide (1.1 eq) in water at 0 °C, add hydroxylamine hydrochloride (1.1 eq) portion-wise.
-
Once dissolved, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step.
-
-
Bromination of 3,5-dimethylisoxazole:
-
Dissolve the crude 3,5-dimethylisoxazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3x).
-
Combine the organic layers, wash carefully with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄.
-
Purify the crude product by flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexanes) to yield 4-bromo-3,5-dimethylisoxazole as a clear oil or white solid.
-
Protocol 2: Suzuki Coupling for Final Product Assembly
This protocol demonstrates the coupling of the isoxazole bromide with a generic arylboronic acid to form the final inhibitor. The choice of palladium catalyst and base is critical for efficient coupling.[1]
| Reagent/Material | Grade | Supplier (Example) |
| 4-bromo-3,5-dimethylisoxazole | From Protocol 1 | - |
| Arylboronic Acid | >97% | Combi-Blocks |
| Pd(PPh₃)₄ | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Water | Deionized | - |
Procedure:
-
To a reaction vessel, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final isoxazole-based inhibitor.
Purification and Analytical Characterization
Verifying the identity, purity, and structural integrity of the synthesized inhibitor is a non-negotiable step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the final product.[13][14] A successful synthesis will show a peak at the expected m/z corresponding to [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[15][] The spectra should be clean, with all peaks assignable to the expected protons and carbons of the inhibitor structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[17] For biological assays, purity should ideally be >95%.
Part II: Biochemical Evaluation of Target Engagement
Once a pure compound is in hand, the next step is to determine if it binds to the intended target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying ligand-protein interactions.[18]
Principle of the TR-FRET Bromodomain Binding Assay
The assay measures the disruption of an interaction between a bromodomain protein (e.g., BRD4) and a synthetic, biotinylated histone peptide ligand.
-
The bromodomain protein is tagged (e.g., with GST) and recognized by a Terbium (Tb)-labeled antibody (the FRET donor).
-
The biotinylated histone peptide is recognized by a fluorescently-labeled streptavidin (e.g., SA-d2, the FRET acceptor).
-
When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a high FRET signal.
-
A competitive inhibitor binds to the bromodomain, displacing the histone peptide, separating the donor and acceptor, and causing a loss of FRET signal.
Protocol 3: TR-FRET Assay for BRD4(1) Inhibition
This protocol is adapted from commercially available kits and published literature.[19][20][21]
Materials:
-
Recombinant BRD4(1) protein (e.g., BPS Bioscience, Cat# 31040)
-
Biotinylated BET Bromodomain Ligand (e.g., BPS Bioscience, Cat# 33000)
-
TR-FRET Donor and Acceptor reagents
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Synthesized isoxazole inhibitor and a positive control (e.g., JQ1)
-
384-well low-volume white plates
Procedure:
-
Prepare Reagents:
-
Create a 10-point, 3-fold serial dilution of your isoxazole inhibitor and JQ1 in DMSO. A typical starting concentration is 100 µM.
-
Dilute the inhibitor dilutions from DMSO into Assay Buffer.
-
Dilute BRD4(1) protein, Tb-donor, dye-acceptor, and the biotinylated ligand to their final working concentrations in Assay Buffer as per the manufacturer's protocol.[20]
-
-
Assay Plate Setup (Final Volume 20 µL):
-
Add 5 µL of diluted inhibitor solution (or DMSO for controls) to the wells.
-
Add 5 µL of diluted Tb-donor.
-
Add 5 µL of diluted dye-acceptor and biotinylated ligand mix.
-
Initiate the reaction by adding 5 µL of diluted BRD4(1) protein to all wells except the "no enzyme" negative control.
-
For controls:
-
Positive Control (0% inhibition): DMSO instead of inhibitor.
-
Negative Control (100% inhibition): A known potent inhibitor like JQ1 at a saturating concentration, or buffer instead of BRD4(1).
-
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) following excitation at ~340 nm.[21]
-
Data Analysis and IC₅₀ Determination
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl))
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the FRET signal by 50%.
| Compound | BRD4(1) IC₅₀ (nM) | Selectivity vs. CBP (Fold) |
| JQ1 (Control) | ~50 | >100 |
| Isoxazole Inhibitor 1 | (Experimental Value) | (Experimental Value) |
| Isoxazole Inhibitor 2 | (Experimental Value) | (Experimental Value) |
Part III: Cellular Activity Assessment
Demonstrating that an inhibitor affects cellular processes is a critical step toward validating its therapeutic potential. Key cellular assays include measuring anti-proliferative effects and confirming on-target activity by observing changes in downstream gene expression.
Protocol 4: Cellular Proliferation Assay
Acute Myeloid Leukemia (AML) cell lines, such as MV4-11, are highly sensitive to BET inhibitors and serve as an excellent model system.[2] This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.
Procedure:
-
Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of ~5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the isoxazole inhibitor in culture medium and add them to the wells. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to the DMSO control and fitting to a dose-response curve.[22]
Protocol 5: Western Blot for c-Myc Downregulation
A hallmark of BET inhibitor activity is the rapid downregulation of MYC oncogene expression.[23] This can be visualized at the protein level using a Western blot.
Procedure:
-
Seed MV4-11 cells in a 6-well plate and allow them to grow to ~70% confluency.
-
Treat the cells with the isoxazole inhibitor at concentrations around its GI₅₀ value (e.g., 0.5x, 1x, 2x GI₅₀) for 4-6 hours. Include a DMSO vehicle control.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4 °C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the c-Myc band intensity relative to the loading control confirms on-target activity.
Conclusion
This guide provides a detailed, integrated framework for the preparation and evaluation of novel isoxazole-based bromodomain inhibitors. By following these protocols, researchers can confidently synthesize target compounds, verify their purity and structure, quantify their biochemical potency against BET bromodomains, and confirm their on-target cellular activity. The modular nature of the synthetic strategy allows for rapid generation of analogs for structure-activity relationship (SAR) studies, paving the way for the optimization of hit compounds into viable lead candidates for further drug development.
References
- Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature Reviews Cancer. [URL: https://www.
- What are BRDT inhibitors and how do they work?. (2024). Creative Biolabs. [URL: https://www.creative-biolabs.com/blog/what-are-brdt-inhibitors-and-how-do-they-work/]
- Asangani, I. A., Dommeti, V. L., Wang, X., Malik, R., Cieslik, M., Yang, R., ... & Chinnaiyan, A. M. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature. [URL: https://www.nature.
- A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5431]
- Yadav, P., & Kumar, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05739a]
- Stathis, A., & Bertoni, F. (2018). Bromodomain and Extra-Terminal Motif Inhibitors: a Review of Preclinical and Clinical Advances in Cancer Therapy. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/2162402X.2018.1412213]
- Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular cell. [URL: https://www.cell.com/molecular-cell/fulltext/S1097-2765(14)00005-5]
- Crawford, T. D., et al. (2016). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00021e]
- Hewings, D. S., et al. (2011). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm2011084]
- Ren, C., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01859]
- Smith, S. G., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3398]
- Chander, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521830113X]
- Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/construction-of-isoxazole-ring-an-overview/]
- BET inhibitor. (2023). Wikipedia. [URL: https://en.wikipedia.org/wiki/BET_inhibitor]
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
- Synthesis and biological evaluation of isoxazole derivatives as pre-mRNA splicing inhibitors. (2017). University of Manchester. [URL: https://www.research.manchester.ac.uk/portal/en/theses/synthesis-and-biological-evaluation-of-isoxazole-derivatives-as-premRNA-splicing-inhibitors(096e1b78-4399-4629-a7e1-876a4a0346c1).html]
- Xiang, W., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S004520682100650X]
- Albrecht, B. K., et al. (2013). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml400155v]
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. (2016). Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-target-engagement-intracellular-bet-brd-assay-protocol.pdf]
- Albrecht, B. K., et al. (2013). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/249321289_Discovery_Design_and_Optimization_of_Isoxazole_Azepine_BET_Inhibitors]
- Ren, C., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.7b01859]
- Smith, S. G., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8201083/]
- BRD2 (BD1+BD2) TR-FRET Assay Kit. (n.d.). BPS Bioscience. [URL: https://bpsbioscience.com/brd2-bd1-bd2-tr-fret-assay-kit-32618]
- Smith, S. G., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3398]
- Application Notes and Protocols for BRD4(1) Inhibition Assay with Oxfbd02. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/brd41-inhibition-assay-oxfbd02]
- A Comparative Guide to Validating Target Engagement of Bromodomain Inhibitor-12. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/validating-target-engagement-bromodomain-inhibitor-12]
- Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [URL: https://www.drugtargetreview.com/article/21190/application-of-lcms-in-small-molecule-drug-development/]
- BRD4 (BD1) TR-FRET Assay Kit. (n.d.). AMSBIO. [URL: https://www.amsbio.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [URL: https://www.agilent.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [URL: https://www.drugtargetreview.com/article/19128/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery/]
- Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget. [URL: https://www.oncotarget.com/article/1523/text/]
- Ding, Y., et al. (2022). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.998495/full]
- Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. (2024). STAR Protocols. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(24)00115-3]
- Assay in Summary_ki. (n.d.). BindingDB.org. [URL: https://www.bindingdb.org/jsp/assay/details.jsp?assay_id=141837]
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/mrc.4788]
- Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current protocols in pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/30040205/]
- Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). (n.d.). BOC Sciences. [URL: https://www.bocsci.com/hostd-212.html]
Sources
- 1. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRDT inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Drug Characterization and Purity Analysis | 애질런트 [agilent.com]
- 18. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Assay in Summary_ki [bindingdb.org]
- 22. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. | Oncotarget [oncotarget.com]
- 23. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling Reactions Utilizing Isoxazole-4-Propanoic Acid Scaffolds
Abstract
The isoxazole ring is a privileged heterocyclic motif integral to a multitude of approved pharmaceuticals and clinical candidates, valued for its unique electronic properties, metabolic stability, and ability to participate in key biological interactions.[1][2][3] This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of isoxazole-4-propanoic acid and its derivatives as versatile building blocks. We delve into two primary classes of high-efficiency coupling reactions: (1) robust amide bond formation leveraging the propanoic acid side chain, and (2) palladium-catalyzed cross-coupling reactions for functionalizing the isoxazole core. This guide emphasizes the causality behind protocol design, offers detailed, field-proven experimental procedures, and provides a framework for troubleshooting and optimization.
The Isoxazole-4-Propanoic Acid Building Block: A Versatile Scaffold
The isoxazole-4-propanoic acid scaffold offers two distinct points for molecular elaboration, making it a powerful tool for generating diverse chemical libraries. The carboxylic acid moiety is primed for amide coupling, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[4] Concurrently, the isoxazole ring itself, when appropriately substituted (e.g., with a halogen), provides a handle for sophisticated carbon-carbon bond formation via transition metal catalysis.[5][6] This dual reactivity allows for a modular and strategic approach to complex molecule synthesis.
A critical consideration in all subsequent reactions is the inherent stability of the isoxazole ring. While generally robust, the N-O bond can be susceptible to cleavage under certain conditions, particularly strong basic conditions at elevated temperatures.[7][8] The protocols outlined herein are optimized to preserve the integrity of the isoxazole core.
Figure 1: Strategic diversification using the isoxazole-4-propanoic acid scaffold.
Amide Bond Formation: Activating the Propanoic Acid Moiety
The formation of an amide bond from a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxyl group.[9] Among the plethora of available coupling reagents, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly favored for their efficiency, fast reaction times, and suppression of racemization.[9][10]
Causality of Reagent Choice:
-
HATU: The mechanism involves the rapid formation of a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring is believed to accelerate the subsequent nucleophilic attack by the amine, leading to high yields.[9]
-
Base (e.g., DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its primary role is to deprotonate the carboxylic acid, facilitating its attack on HATU, and to neutralize the acid generated during the reaction.[10][11]
-
Solvent (e.g., DMF): Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[12]
Workflow for HATU-Mediated Amide Coupling
Figure 2: Standard workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling isoxazole-4-propanoic acid with a primary or secondary amine.
Materials:
-
Isoxazole-4-propanoic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF
-
Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the isoxazole-4-propanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature. A color change may be observed. Allow the mixture to stir for 5-15 minutes. This "pre-activation" step is critical as it allows for the formation of the active ester and minimizes side reactions where the amine might react directly with HATU.[12]
-
Coupling: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
| Coupling Reagent | Typical Conditions | Pros | Cons |
| HATU | 1.1 eq, DIPEA, DMF/DCM, RT | High yields, fast, low racemization.[9] | Higher cost, potential side reaction with amine if not pre-activated.[12] |
| EDC/HOBt | 1.2 eq EDC, 1.2 eq HOBt, DMF, 0°C to RT | Cost-effective, water-soluble byproducts.[9] | Slower reaction times, higher risk of racemization than HATU. |
Table 1: Comparison of common amide coupling reagents.
Palladium-Catalyzed Cross-Coupling: Functionalizing the Isoxazole Core
To build molecular complexity directly on the isoxazole ring, palladium-catalyzed cross-coupling reactions are indispensable tools.[5] This requires a halogenated precursor, such as 3-bromo-isoxazole-4-propanoic acid or 5-iodo-isoxazole-4-propanoic acid. The Sonogashira and Suzuki reactions are particularly powerful for installing alkynyl and aryl/heteroaryl groups, respectively.[6][13]
The Catalytic Cycle: The general mechanism for these reactions involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the isoxazole.
-
Transmetalation: The organic group is transferred from the coupling partner (an organoboron compound in Suzuki coupling, a copper acetylide in Sonogashira coupling) to the palladium center.[14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol: Sonogashira Coupling of a 4-Iodoisoxazole Derivative
This protocol describes a method for coupling a terminal alkyne with a 4-iodoisoxazole, a reaction known to proceed with high yields.[13][16] The steric environment around the iodine, particularly at the C3 and C5 positions, can influence reaction efficiency.[17]
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine (TEA) or DIPEA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a dry Schlenk flask, add the 4-iodoisoxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous THF (or DMF), followed by the base (e.g., TEA, 2.5 equiv), and finally the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to obtain the 4-alkynylisoxazole.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Choice depends on substrate and reaction sensitivity.[16] |
| Co-catalyst (CuI) | 4-10 mol% | Facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[18] |
| Base | TEA, DIPEA | Neutralizes the HI byproduct and deprotonates the terminal alkyne. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous to prevent unwanted side reactions. |
Table 2: Key parameters for Sonogashira coupling with halo-isoxazoles.
Protocol: Suzuki Coupling of a Brominated Isoxazole Derivative
The Suzuki coupling is a highly versatile method for creating biaryl or aryl-heteroaryl bonds.[15] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive bromides.[6][19]
Materials:
-
Brominated Isoxazole Derivative (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
Setup: In a flask, combine the brominated isoxazole (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.04 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Precatalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | The ligand stabilizes the Pd(0) species and influences the rates of oxidative addition and reductive elimination.[19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14] |
| Boron Source | Boronic Acid (R-B(OH)₂), Boronic Ester (R-B(OR)₂) | Air-stable and readily available reagents. Esters can offer improved stability and solubility. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is often essential for dissolving the inorganic base and promoting the reaction. |
Table 3: Key parameters for Suzuki coupling with halo-isoxazoles.
Conclusion
Isoxazole-4-propanoic acid and its halogenated analogues are exceptionally valuable building blocks in modern synthetic and medicinal chemistry. By understanding the mechanisms and key parameters behind amide bond formation and palladium-catalyzed cross-coupling, researchers can strategically and efficiently assemble complex molecular architectures. The protocols provided in this guide serve as a robust starting point for exploration, enabling the rapid generation of novel chemical entities for drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.).
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate.
- HATU coupling - what's the best order? Reddit. (2024).
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing.
- Synthetic reactions using isoxazole compounds. (n.d.).
- Amine to Amide Mechanism - HATU. Common Organic Chemistry. (n.d.).
- Zhang, L., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
- pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. (n.d.).
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. (2018).
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Jones, C., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 17. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avoiding decarboxylation of isoxazole propanoic acid derivatives
Topic: Preventing Decarboxylation & Ring Degradation in Isoxazole Propanoic Acid Derivatives
Introduction: The Stability Paradox
Welcome to the Isoxazole Chemistry Solutions Center. If you are accessing this guide, you are likely observing unexpected mass loss (M-44), "oiling out" of products, or vanishing spots on your TLC during the synthesis of AMPA receptor agonists (e.g., AMPA, ATPA, ACPA) or related isoxazole-3-propanoic acid derivatives.
The Core Problem: While isoxazole-4-propanoic acids (like AMPA) are kinetically more stable than their lower homolog isoxazole-acetic acids (like Ibotenic acid), they are not inert. The isoxazole ring is electron-deficient, acting similarly to a pyridine ring. When coupled with specific side-chain substitutions (such as
This guide provides the mechanistic insight and validated protocols to navigate these stability cliffs.
Module 1: Mechanistic Root Cause Analysis
To solve the problem, we must understand the electronic driving force. Decarboxylation in these systems is rarely random; it is driven by the formation of a cyclic transition state or the stabilization of a carbanion intermediate by the isoxazole ring.
The "Pseudo- -Keto" Effect
In isoxazole derivatives, the C=N bond of the ring is highly polarized. If a carboxyl group is located on a side chain such that it can form a 6-membered hydrogen-bonded transition state with the ring nitrogen or oxygen, thermal decarboxylation becomes energetically favorable.
Furthermore, acidic hydrolysis (e.g., 6M HCl reflux) often used to cleave ethyl esters can protonate the ring nitrogen, increasing the electron-withdrawing character of the ring and accelerating decarboxylation of side-chain acids.
Visualizing the Instability Pathways
The following diagram illustrates the decision matrix for stability and the mechanism of failure.
Figure 1: Stability Decision Matrix. Note that while propanoic derivatives are more stable than acetic analogs, incorrect deprotection methods (Red/Orange nodes) lead to failure.
Module 2: Validated Synthesis Protocols
The most critical step is the conversion of the ester precursor (usually ethyl or methyl) to the free acid. Do not use standard 6N HCl reflux conditions unless you have validated the stability of your specific derivative.
Protocol A: Mild Saponification (Lithium Hydroxide)
Best for: Ethyl/Methyl esters where the isoxazole ring is sensitive to strong acid.
The Logic: LiOH is less aggressive than NaOH/KOH and has better solubility in THF mixtures. This method avoids the protonation of the isoxazole nitrogen, reducing the ring's electron-withdrawing power and preventing decarboxylation.
-
Dissolution: Dissolve 1.0 eq of the isoxazole ester in THF (approx. 0.1 M concentration).
-
Reagent Prep: Prepare a 1.0 M aqueous solution of LiOH (2.5 eq).
-
Addition: Cool the THF solution to 0°C. Add the LiOH solution dropwise.
-
Reaction: Allow to warm to room temperature (20-25°C). Do not heat. Monitor by TLC.
-
Tip: If reaction is slow, add MeOH as a co-solvent rather than heating.
-
-
Workup (Critical):
-
Evaporate THF/MeOH on a rotovap at <30°C.
-
Dilute the aqueous residue with water.
-
Acidification: Carefully acidify to pH 3-4 using 1M HCl or Citric Acid at 0°C. Do not go to pH 1.
-
Why? Many isoxazole amino acids are zwitterionic. They precipitate at their isoelectric point (pI). If you go too acidic, they redissolve; if too basic, they stay as salts.
-
Protocol B: Acidolytic Cleavage of tert-Butyl Esters
Best for: Compounds with base-sensitive functional groups or high water solubility.
The Logic: tert-butyl esters can be cleaved via an E1 mechanism using Trifluoroacetic acid (TFA) at low temperatures, completely avoiding the thermal energy required for decarboxylation.
-
Dissolution: Dissolve the t-butyl ester in anhydrous DCM (0.1 M).
-
Scavenger: Add 2.0 eq of triethylsilane (optional, but recommended if the molecule acts as a cation trap).
-
Cleavage: Add TFA (20% v/v final concentration) dropwise at 0°C.
-
Reaction: Stir at 0°C to RT.
-
Workup: Co-evaporate with toluene or DCM to remove TFA. Do not heat above 30°C.
Protocol C: The "Forbidden" Method (Hydrogenolysis)
WARNING: Never use catalytic hydrogenation (H₂, Pd/C) to cleave benzyl esters on an isoxazole scaffold.
-
Mechanism of Failure: The N-O bond of the isoxazole is weaker than the benzyl-oxygen bond. Pd/C will cleave the isoxazole ring, resulting in an enamino ketone (open chain) product [1].
-
Alternative: If you must use benzyl esters, use BBr₃ or TMSI for cleavage, though these are harsh. It is better to redesign the synthesis to use Protocol A or B.
Module 3: Troubleshooting & Data Analysis
Use this table to diagnose failures in your current workflow.
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows [M-44] peak | Thermal decarboxylation occurred during hydrolysis or drying. | Switch to Protocol A (LiOH) or B (TFA). Avoid drying in oven >40°C. |
| Product is an oil/gum instead of solid | Ring opening (if Pd/C used) or contamination with inorganic salts (LiCl/NaCl). | If Pd/C was used: Start over. If salts: Use ion-exchange chromatography (Dowex 50W) to desalt. |
| NMR shows loss of aromatic proton | Ring cleavage or deuterium exchange at the 4-position. | Check pH of workup. Highly basic conditions can sometimes degrade the ring.[1] |
| Low Yield after Acidification | Product is water-soluble (Zwitterion) and did not precipitate. | Do not extract. Lyophilize the aqueous phase directly, then purify via Ion Exchange or Prep-HPLC. |
Frequently Asked Questions (FAQ)
Q: I am synthesizing an AMPA analog. Can I use 6N HCl for hydrolysis like the classic amino acid protocols? A: Proceed with extreme caution. While simple amino acids tolerate this, isoxazole-propanoic acids often degrade. The 6N HCl reflux method is a legacy protocol that often leads to 20-30% yield loss due to decarboxylation. We strongly recommend Protocol A (LiOH) for higher yields and purity [2].
Q: My isoxazole ester is not hydrolyzing with LiOH at Room Temp. Can I reflux it? A: Refluxing increases the risk of decarboxylation. Instead of heat, try:
-
Increasing the equivalents of LiOH to 5.0.
-
Using a more polar co-solvent (e.g., DMSO/Water mixture) to improve solubility.
-
Using trimethyltin hydroxide (Me₃SnOH) in dichloroethane at 60°C (mild, neutral hydrolysis), though this requires careful removal of tin byproducts.
Q: I need to remove a benzyl ester. If I can't use Pd/C, what should I use? A: As detailed in Module 2, Pd/C destroys the isoxazole ring [1]. Use acidic hydrolysis (HBr in acetic acid) if your molecule tolerates it, or switch your protecting group strategy to tert-butyl (acid labile) or methyl (base labile) in the earlier steps.
References
-
BenchChem Technical Library. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.[1] Link
-
Conti, P., et al. (1999). Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists. Journal of Medicinal Chemistry / University of Copenhagen. Link
-
Hansen, J. J., & Krogsgaard-Larsen, P. (1980). Isoxazole amino acids as glutamic acid agonists.[2][3] Journal of the Chemical Society.
-
National Institutes of Health (NIH). AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. PubMed. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid
An In-Depth Guide to the 1H NMR Spectral Analysis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid: A Comparative Approach
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] As unambiguous structural confirmation is paramount for researchers in drug development, this document serves as a detailed reference for interpreting the compound's spectral data. We will deconstruct the predicted ¹H NMR spectrum, explaining the underlying principles of chemical shifts, spin-spin coupling, and integration. Furthermore, this guide places ¹H NMR in the broader context of analytical chemistry by objectively comparing its utility with complementary techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This integrated approach provides a robust framework for the complete structural elucidation of novel small molecules.
Molecular Structure and Proton Environments
To accurately interpret an NMR spectrum, one must first understand the molecule's structure and identify all unique proton environments. The structure of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid contains five chemically distinct sets of protons, as illustrated below.
Figure 1: Structure of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid The five distinct proton environments are labeled (a) through (e).
-
(a) -CH₃: The three protons of the methyl group on the isoxazole ring.
-
(b) -CH (isoxazole): The single proton on the C5 position of the isoxazole ring.
-
(c) -CH₂-: The two protons of the methylene group attached to the isoxazole ring.
-
(d) -CH₂-: The two protons of the methylene group adjacent to the carboxyl group.
-
(e) -COOH: The single, acidic proton of the carboxylic acid group.
Deconstruction of the Predicted ¹H NMR Spectrum
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[5]
-
-COOH (e): The carboxylic acid proton is highly deshielded due to the adjacent electronegative oxygen atoms and the anisotropic effect of the C=O bond. Its signal is expected to appear far downfield, typically in the 10.0-13.0 ppm range, and is often broad.[6]
-
Isoxazole -CH (b): Protons on heterocyclic aromatic rings are deshielded. The proton at the C5 position of an isoxazole ring typically appears at a high chemical shift. Based on related structures, this proton is predicted to be a singlet around 8.0-8.5 ppm .[2]
-
-CH₂- (d): These protons are alpha to the electron-withdrawing carbonyl group, which deshields them. Their signal is expected to be a triplet around 2.6-2.9 ppm . For comparison, the analogous protons in propanoic acid resonate near 2.38 ppm.[3]
-
-CH₂- (c): These protons are beta to the carbonyl group but alpha to the isoxazole ring. They will be slightly less deshielded than protons (d) and are expected to appear as a triplet around 2.9-3.2 ppm .
-
-CH₃ (a): The methyl group is attached to the isoxazole ring. Its protons are relatively shielded and should appear as a singlet in the upfield region, predicted to be around 2.3-2.5 ppm .[2]
Integration
The integrated area under each peak is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio of the signals would be: a : b : c : d : e = 3 : 1 : 2 : 2 : 1
Multiplicity (Spin-Spin Splitting)
Splitting patterns arise from the magnetic influence of protons on adjacent carbons (vicinal coupling). The n+1 rule is used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.[3]
-
-CH₃ (a): This group has no adjacent protons, so its signal will be a singlet (s) .
-
Isoxazole -CH (b): This proton has no adjacent protons, so it will also be a singlet (s) .
-
-CH₂- (c): These protons are adjacent to the two protons of group (d). Applying the n+1 rule (n=2), their signal will be split into a triplet (t) .
-
-CH₂- (d): These protons are adjacent to the two protons of group (c). Applying the n+1 rule (n=2), their signal will also be a triplet (t) .
-
-COOH (e): The acidic proton typically exchanges rapidly with trace water or other acidic protons in the solvent.[7] This rapid exchange averages out its coupling to adjacent protons, resulting in a broad singlet (br s) . This signal often disappears upon addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a useful technique for identifying acidic protons.[3]
Coupling Constants (J)
The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz). For the propanoic acid chain, the vicinal coupling (³J) between the two CH₂ groups is expected to be in the typical range for freely rotating aliphatic systems, approximately 6-8 Hz .[8]
Predicted Data Summary
| Label | Proton Group | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |
| a | Isoxazole-CH₃ | 2.3 - 2.5 | 3H | Singlet (s) | - |
| b | Isoxazole-H | 8.0 - 8.5 | 1H | Singlet (s) | - |
| c | -CH₂-C(isoxazole) | 2.9 - 3.2 | 2H | Triplet (t) | 6-8 Hz |
| d | -CH₂-COOH | 2.6 - 2.9 | 2H | Triplet (t) | 6-8 Hz |
| e | -COOH | 10.0 - 13.0 | 1H | Broad Singlet (br s) | - |
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential.[9]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can reduce the rate of proton exchange, sometimes resulting in a sharper -COOH signal.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[3]
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and normalize them to determine the proton ratios.
-
Measure the chemical shifts (ppm) and coupling constants (Hz) for all multiplets.
-
For confirmation of the -COOH peak, re-run the experiment after adding a drop of D₂O and observe the disappearance of the signal.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a full structural confirmation relies on a combination of analytical methods.[10][11] Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| ¹H NMR | - Number of unique proton environments- Connectivity of protons (via coupling)- Electronic environment of protons- Relative number of protons (integration) | Provides detailed information on the proton framework and stereochemistry. | Does not directly observe non-protonated carbons or most heteroatoms. |
| ¹³C NMR | - Number of unique carbon environments- Electronic environment of carbons (carbonyl, aromatic, aliphatic) | Directly observes the carbon skeleton, complementing ¹H NMR. Unambiguously identifies the carbonyl carbon (~170-185 ppm).[12] | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. Does not show C-C coupling in standard experiments. |
| IR Spectroscopy | - Presence of functional groups | Excellent for identifying the very broad O-H stretch of the carboxylic acid dimer (~2500-3300 cm⁻¹) and the sharp, strong C=O stretch (~1710 cm⁻¹).[6] | Provides limited information on the overall molecular framework and connectivity. |
| Mass Spectrometry (MS) | - Molecular weight- Molecular formula (with High Resolution MS)- Structural fragments | Extremely sensitive; provides definitive molecular weight. Fragmentation patterns can help confirm the structure. | Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be challenging. |
An Integrated Analytical Workflow
For unambiguous characterization of a novel compound like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, these techniques should be used in concert.
Sources
- 1. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]
- 2. mdpi.com [mdpi.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. nagwa.com [nagwa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. ijcrt.org [ijcrt.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. myneni.princeton.edu [myneni.princeton.edu]
Mass spectrometry fragmentation pattern of isoxazole propanoic acids
The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Isoxazole Propanoic Acids , contrasting them with their primary structural isomers (Oxazoles) and regioisomers.
Content Type: Technical Comparison & Application Guide Subject: Isoxazole-3-propanoic acid vs. Isoxazole-5-propanoic acid vs. Oxazole isomers Methodology: ESI-MS/MS and EI-MS Fragmentation Pathways
Executive Summary: The Isoxazole Challenge
Isoxazole propanoic acids (e.g., AMPA derivatives, Ibotenic acid analogs) are critical pharmacophores in neurochemistry, particularly for glutamate receptor modulation. However, their structural characterization is complicated by the lability of the N-O bond and the existence of stable isomers (oxazoles) that share identical molecular weights.
This guide defines the "Product Performance" as the specificity of fragmentation pathways that distinguish Isoxazole Propanoic Acids from their alternatives.
-
The Discriminator: The weak N-O bond (approx. 55 kcal/mol) in isoxazoles leads to distinct ring-opening mechanisms that are absent in the more stable oxazole ring (C-O/C-N bonds).
-
The Result: Isoxazoles yield characteristic "nitrile-forming" fragments, whereas oxazoles predominantly lose CO or HCN without immediate ring cleavage.
Mechanism of Action: Fragmentation Pathways
To accurately identify isoxazole propanoic acids, one must recognize the competition between Side-Chain Degradation (common to all propanoic acids) and Ring Cleavage (specific to the isoxazole core).
The "Product" Pathway: Isoxazole Propanoic Acid
Upon collisional activation (CID), the molecular ion
-
Pathway A (Side Chain Dominance - Low Energy):
-
Neutral Loss of H₂O (18 Da): Formation of a cyclic acylium ion or lactone-like structure.
-
Neutral Loss of HCOOH (46 Da): Characteristic of the propanoic acid tail, often yielding a vinyl-isoxazole cation.
-
-
Pathway B (Ring Cleavage - High Energy):
-
N-O Bond Homolysis: The diagnostic event. The ring opens to form a vinyl nitrene or acyl-azirine intermediate.
-
Skeletal Rearrangement: The open chain rapidly eliminates a ketene or aldehyde, leaving a stable Nitrile (
) fragment.
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways between Isoxazole and Oxazole isomers, highlighting the diagnostic N-O cleavage.
Caption: Figure 1. Divergent fragmentation: Isoxazoles undergo N-O cleavage (Blue path), while Oxazoles prefer CO loss (Red path).
Comparative Performance: Isoxazole vs. Alternatives
This section objectively compares the mass spectral behavior of Isoxazole-3-propanoic acid against its key alternatives.
Comparison Matrix: Isoxazole vs. Oxazole
The primary alternative structure is the oxazole ring. Distinguishing these requires monitoring specific neutral losses.
| Feature | Isoxazole Propanoic Acid (Product) | Oxazole Propanoic Acid (Alternative) | Diagnostic Value |
| Primary Ring Cleavage | N-O Bond (Weakest) | C-H / C-O Bond (Stronger) | High: Isoxazoles fragment at lower Collision Energies (CE). |
| Characteristic Loss | -46 Da (HCOOH) & Ring Opening | -28 Da (CO) & -27 Da (HCN) | Critical: CO loss is rare in isoxazoles but dominant in oxazoles. |
| Fragment Ion Type | Abundant Nitrile ions ( | Abundant Azirine or Cyclopropenyl ions | Medium: Requires high-res MS to distinguish exact masses if elemental composition differs. |
| Ortho-Effect | Strong interaction between Ring-N and Side-chain | Minimal interaction | High: 3-substituted isoxazoles show unique "proximity effects". |
Regioisomer Comparison: 3- vs. 5-Substituted
The position of the propanoic acid tail (3-position vs. 5-position) alters the fragmentation kinetics significantly.
-
3-Isoxazolepropanoic Acid:
-
Mechanism: The side chain at C3 is adjacent to the Ring Nitrogen. This allows for a "McLafferty-like" hydrogen transfer from the side chain to the nitrogen, facilitating the loss of the side chain as a neutral alkene or acid.
-
Key Signal: High intensity of the bare ring cation
.
-
-
5-Isoxazolepropanoic Acid:
-
Mechanism: The side chain at C5 is distal to the nitrogen. Direct interaction is sterically hindered. Fragmentation is dominated by simple bond cleavages within the chain (e.g., benzylic-like cleavage) rather than rearrangement.
-
Key Signal: Retention of the ring-fragment structure; lower abundance of the bare ring ion.
-
Experimental Protocol: Validated MS Optimization
To replicate these diagnostic patterns, the following protocol must be strictly adhered to. This workflow minimizes "in-source" degradation which can mask the true parent ion.
Phase 1: Source Optimization (Preventing Premature N-O Cleavage)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) - Positive Mode.
-
Step 1: Set Desolvation Temperature to < 350°C. (Isoxazoles are thermally labile; excess heat triggers N-O cleavage before the quad).
-
Step 2: Optimize Cone Voltage (or Declustering Potential).
-
Protocol: Ramp voltage from 10V to 60V.
-
Target: Select the voltage yielding maximum
relative to the peak. -
Warning: If you see high abundance of Nitrile ions in the MS1 scan, your Cone Voltage is too high.
-
Phase 2: MS/MS Fragmentation (Generating the Fingerprint)
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE) Ramping:
-
Low CE (10-20 eV): Observe the Propanoic Acid losses (
, ). -
High CE (30-50 eV): Force the Ring Opening. Look for the disappearance of the ring peaks and appearance of Nitrile fragments.
-
-
Data Validation:
-
Calculate the ratio of (Ring Cleavage Ion) / (Side Chain Loss Ion).
-
Isoxazole Signature: Ratio increases exponentially with CE.
-
Oxazole Signature: Ratio remains stable or favors CO loss.
-
References
-
Bowie, J. H., et al. (1967). "Electron impact studies. XI. Skeletal rearrangement fragments in the mass spectra of isoxazoles." Australian Journal of Chemistry. Link
-
Speranza, G., et al. (2005). "ESI-MS/MS differentiation of regioisomeric isoxazole derivatives." Journal of Mass Spectrometry. Link
-
Maki, T., et al. (2018). "Fragmentation mechanisms of isoxazole derivatives in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. "Propanoic acid, 3-(5-methyl-3-isoxazolyl)-." NIST Chemistry WebBook. Link
Comparative Analysis of HPLC Retention Behavior for 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid: A Method Development Guide
In the landscape of pharmaceutical research and development, the accurate and robust quantification of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. Moving beyond a single retention time, we will explore the underlying principles of method development, enabling researchers to tailor analytical approaches to their specific instrumentation and research needs. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar compounds.
Understanding the Analyte: Physicochemical Properties
-
Predicted pKa: The carboxylic acid moiety is the primary ionizable group, with an estimated pKa in the range of 4.0-5.0. This is a critical parameter as the retention of the compound will be highly dependent on the pH of the mobile phase.
-
Predicted logP: The predicted octanol-water partition coefficient (logP) is estimated to be in the range of 0.5-1.5, suggesting a compound of moderate polarity.
These predicted values suggest that a reversed-phase HPLC method will be suitable for the analysis of this compound. The moderate polarity indicates that it will have reasonable retention on a C18 or C8 stationary phase, and the pKa in the acidic range informs our choice of mobile phase pH to ensure consistent retention and peak shape.
Comparative HPLC Methodologies
The following sections compare two common reversed-phase HPLC approaches for the analysis of polar acidic compounds like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.
Method 1: Low pH Mobile Phase with Formic Acid
This is a widely used approach for the analysis of acidic compounds. By maintaining the mobile phase pH below the pKa of the analyte, the carboxylic acid group remains in its neutral, protonated form, leading to increased retention on a non-polar stationary phase.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Expected Performance and Rationale:
-
Retention Time: Based on the predicted logP, the retention time is expected to be in the range of 5-10 minutes under these conditions.
-
Peak Shape: The use of a low pH mobile phase will suppress the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.
-
Selectivity: The gradient elution allows for the separation of the target analyte from impurities with a wide range of polarities.
Method 2: Mid-pH Mobile Phase with Ammonium Acetate Buffer
An alternative approach is to use a buffered mobile phase at a pH slightly above the pKa of the analyte. In this case, the compound will be in its ionized form. While this may lead to reduced retention, it can offer alternative selectivity and improved peak shape for certain compounds.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Expected Performance and Rationale:
-
Retention Time: The retention time is expected to be shorter than in Method 1 due to the increased polarity of the ionized analyte. A shallower gradient is used to compensate for this.
-
Peak Shape: The use of a buffer is crucial to maintain a constant pH and ensure reproducible retention and good peak shape.
-
Selectivity: The selectivity may differ from the low pH method, which can be advantageous for separating the target analyte from co-eluting impurities.
Data Summary and Comparison
| Parameter | Method 1 (Low pH) | Method 2 (Mid-pH) | Rationale for Comparison |
| Mobile Phase Additive | 0.1% Formic Acid | 10 mM Ammonium Acetate, pH 5.5 | To control the ionization state of the analyte. |
| Expected Retention | Longer | Shorter | The neutral form (low pH) is more retained on a C18 column. |
| Peak Shape | Excellent | Good to Excellent | Low pH suppresses silanol interactions; buffer controls ionization. |
| Selectivity | Different from Method 2 | Different from Method 1 | Changes in analyte ionization can alter elution order with impurities. |
| LC-MS Compatibility | Excellent | Excellent | Both formic acid and ammonium acetate are volatile and suitable for mass spectrometry. |
Alternative Analytical Approaches
While HPLC is the workhorse of pharmaceutical analysis, other techniques can offer advantages in specific situations.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations and higher resolution. The methods described above can be readily transferred to a UPLC system with appropriate scaling of the gradient and flow rate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex matrices or when higher sensitivity and specificity are required, coupling the HPLC to a mass spectrometer is the method of choice. Both of the proposed mobile phases are compatible with electrospray ionization (ESI) mass spectrometry.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. For an acidic compound like 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, CE could offer a high-efficiency alternative to HPLC, particularly for chiral separations if a chiral selector is added to the buffer.
Experimental and Logical Workflows
Method Development Workflow:
Caption: A logical workflow for developing a robust HPLC method for a novel compound.
Sample Analysis Workflow:
Caption: A standard workflow for the analysis of samples using a validated HPLC method.
Conclusion
This guide has provided a comparative framework for the development of an HPLC method for the analysis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid. While a definitive, universal retention time cannot be provided due to variations in instrumentation and specific column chemistries, the principles and starting conditions outlined herein will enable researchers to efficiently develop a robust and reliable analytical method. The choice between a low pH and a mid-pH mobile phase will depend on the specific separation requirements, including the nature of any impurities. For most applications, the low pH method with formic acid is a good starting point, offering excellent peak shape and compatibility with LC-MS.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ChemAxon. (2023). Chemicalize. [Link] (Used for theoretical physicochemical property predictions).
UV-Vis Absorption Maxima of 3-Methylisoxazole Derivatives: A Comparative Technical Guide
This guide provides a technical analysis of the UV-Vis absorption properties of 3-methylisoxazole derivatives, structured for researchers in medicinal chemistry and spectroscopy.
Executive Summary
The isoxazole scaffold, particularly 3-methylisoxazole , is a pharmacophore of significant interest in drug development, serving as a bioisostere for carboxylic acids and esters. Its electronic properties, quantifiable via UV-Vis spectroscopy, are critical for assessing purity, conjugation extent, and electronic distribution in novel drug candidates (e.g., COX-2 inhibitors, antimicrobial agents).
This guide delineates the spectral shifts observed when modifying the 3-methylisoxazole core. We analyze the transition from the simple alkyl-substituted heterocycle to complex conjugated systems (aryl and styryl derivatives), providing a robust reference for structural validation.
Theoretical Framework: Electronic Transitions
The UV absorption of isoxazole derivatives is governed primarily by
-
Parent Scaffold (3-Methylisoxazole): The isoxazole ring is aromatic but electron-deficient compared to furan or pyrrole. The primary absorption arises from the
transition of the heteroaromatic system. -
Effect of Conjugation (Bathochromic Shift): Attaching aryl groups (e.g., phenyl) at C5 extends the conjugation length, lowering the energy gap (
) between the HOMO and LUMO, resulting in a "red shift" (bathochromic shift) to longer wavelengths. -
Effect of Auxochromes (Nitro groups): A nitro group at C4 introduces a strong electron-withdrawing element. While it can induce a bathochromic shift due to charge transfer (CT) bands, it also significantly alters the molar absorptivity (
).
Electronic Interaction Pathway
The following diagram illustrates the logical flow of substituent effects on the electronic absorption spectrum.
Caption: Mechanistic pathway of spectral shifts driven by substituent modification on the isoxazole core.
Comparative Analysis of Absorption Maxima
The following data consolidates experimental findings for 3-methylisoxazole derivatives in polar protic solvents (typically Ethanol or Methanol).
| Compound Class | Specific Derivative | Spectral Characteristics | ||
| Alkyl-Isoxazole | 3,5-Dimethylisoxazole | 210 - 220 | 3.5 - 3.8 | High energy |
| Aryl-Isoxazole | 3-Methyl-5-phenylisoxazole | 255 - 265 | 4.0 - 4.2 | Distinct bathochromic shift due to phenyl-isoxazole conjugation. Strong intensity. |
| Nitro-Isoxazole | 3-Methyl-4-nitroisoxazole | 260 - 275 | 3.8 - 4.1 | Broad band. The nitro group ( |
| Styryl-Isoxazole | 3-Methyl-4-nitro-5-styrylisoxazole | 325 - 350 | 4.2 - 4.5 | Highly conjugated. Often appears as a yellow solid/solution. Enters the visible region.[1][2] |
Key Insight: The shift from 3-methyl-5-phenylisoxazole (255 nm) to 3-methyl-4-nitro-5-styrylisoxazole (340 nm) represents a massive ~85 nm shift. This confirms the successful condensation of the styryl arm, a common validation step in synthesizing these anti-inflammatory candidates.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible data (
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (cutoff ~330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass for measurements < 300 nm.
Step-by-Step Methodology
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction from 200 nm to 600 nm.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the derivative.
-
Dissolve in 10 mL of solvent (Concentration
ppm). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Self-Validation Step):
-
Prepare three dilutions:
g/mL, g/mL, and g/mL. -
Measure absorbance for all three.
-
Validation: The
must remain constant across dilutions. If shifts, aggregation or solvent interaction is occurring.
-
-
Data Analysis: Determine
and calculate Molar Absorptivity ( ) using Beer-Lambert Law: .
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for UV-Vis characterization of isoxazole derivatives.
Applications in Drug Discovery
The UV spectral data of 3-methylisoxazole derivatives is not merely a physical constant but a functional probe:
-
Reaction Monitoring: The disappearance of the aldehyde peak (typically ~250 nm) and the appearance of the styryl band (~340 nm) is the primary method for monitoring Claisen-Schmidt condensations without HPLC.
-
Photostability Testing: Derivatives with
nm (like the styryl compounds) are susceptible to photo-isomerization (E/Z). UV-Vis is used to track degradation under ambient light. -
pKa Determination: For derivatives with acidic protons (e.g., 4-nitro substituted), UV-Vis titration is used to determine pKa values by observing spectral shifts in varying pH buffers.
References
-
Synthesis and Spectroscopic Analysis: BenchChem. Characterization of 3-Methyl-4-nitro-5-styrylisoxazole: A Technical Guide.
-
Isoxazole Properties: National Institute of Standards and Technology (NIST).[3] Isoxazole, 3,5-dimethyl- Spectral Data.
-
Solvent Effects: Biointerface Research. Solvent effects on the UV-visible absorption spectra of thiophene/isoxazole dyes.
-
Comparative Heterocycles: Rasayan Journal of Chemistry. Synthesis and In-Vitro Screening of Novel Substituted Isoxazole/Pyrazole Derivatives.
-
Photochemistry: MDPI. Photolysis of 5-Azido-3-Phenylisoxazole: UV-Vis Absorption Spectroscopy.
Sources
Crystal Structure Guide: Isoxazole-4-Propanoic Acid Analogs at GluA2 AMPA Receptors
Executive Summary
The
This guide provides a technical analysis of high-resolution crystal structures of GluA2 LBD complexed with key isoxazole analogs (AMPA, ACPA, Br-HIBO, and 2-Me-Tet-AMPA). It synthesizes crystallographic data to explain the structural basis of full versus partial agonism and provides a validated protocol for co-crystallization.
Structural Mechanism of Agonism
The activation of AMPA receptors is driven by a "clamshell" closure mechanism in the extracellular LBD. The LBD consists of two lobes (D1 and D2).[2] Agonist binding pulls these lobes together, and the extent of this closure determines the tension applied to the transmembrane linkers, opening the ion channel.
-
Full Agonists (e.g., AMPA, ACPA): Induce maximum domain closure (~20–21° relative to apo state). The isoxazole ring mimics the distal carboxylate of glutamate but provides a rigid scaffold that optimizes hydrogen bonding with the "locking" residues (e.g., Pro515, Ser654).
-
Partial Agonists (e.g., Kainate, Willardiines): Induce intermediate closure (~12–15°). Steric hindrance or suboptimal hydrogen bonding prevents full closure, resulting in a lower probability of channel opening.
Activation Pathway Diagram
The following diagram illustrates the causal link between ligand binding, structural conformational change, and functional output.
Figure 1: Mechanistic pathway of AMPA receptor activation. The degree of LBD closure (yellow node) is the critical determinant of efficacy, directly modulated by the steric properties of the isoxazole analog.
Comparative Crystal Structure Data
The following table aggregates high-resolution X-ray diffraction data for GluA2 LBD complexes. These structures serve as the gold standard for rational drug design targeting the AMPA receptor.
Table 1: Crystallographic Parameters and Pharmacological Profiles of Isoxazole Analogs
| Ligand | PDB ID | Resolution (Å) | Agonist Type | Domain Closure | Key Structural Features |
| AMPA | 1.60 | Full | ~21° | Canonical full closure; isoxazole methyl group fits hydrophobic pocket. | |
| ACPA | 1.46 | Full | ~20° | Carboxyl group at pos-3 mimics glutamate | |
| Br-HIBO | 1.65 | Full | ~20° | Bromine atom at pos-4 occupies a distinct hydrophobic sub-pocket; high affinity. | |
| 2-Me-Tet-AMPA | 1.85 | Full | ~20° | Tetrazole bioisostere replaces carboxyl; maintains full closure geometry. | |
| Kainate (Ref) | 2.00 | Partial | ~12° | Steric clash with Leu650 prevents full closure; serves as partial agonist control. |
Structural Interaction Map
The specific residues involved in binding isoxazole analogs are highly conserved. The diagram below details the interaction network for ACPA (PDB: 1M5E), highlighting the critical hydrogen bonds and water bridges.
Figure 2: Interaction network of ACPA within the GluA2 ligand-binding pocket. Note the direct coupling to Arg485 and the water-mediated bridge to Ser654, which are essential for stabilizing the closed cleft.
Alternative: ATPA and GluK1 Selectivity
Researchers often confuse ATPA (2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid) with the AMPA analogs listed above. While ATPA contains the isoxazole-propionic acid core, the bulky tert-butyl substitution shifts its selectivity.
-
Primary Target: GluK1 (formerly GluR5) Kainate Receptors (
= 4.3 nM). -
AMPA Activity: Weak/Negligible.
-
Use Case: Use ATPA only when distinguishing Kainate receptor-mediated synaptic components from AMPA receptor components. Do not use ATPA as a structural probe for GluA2 unless studying off-target low-affinity binding.
Experimental Protocol: Co-Crystallization of GluA2 LBD
This protocol describes the generation of high-resolution crystals of the soluble GluA2 LBD (S1S2J construct) in complex with isoxazole analogs. This method is superior to soaking for full agonists as it prevents crystal cracking due to large conformational changes (cleft closure).
Reagents
-
Protein: Purified GluA2 S1S2J (rat or human), conc. 5–10 mg/mL in 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM EDTA.
-
Ligand Stock: 100 mM analog (e.g., ACPA) in water or 100% DMSO (keep DMSO <1% final).
-
Precipitant: PEG 4000 or PEG 8000.
-
Salt: Zinc Acetate or Sodium Acetate.
Step-by-Step Methodology
-
Ligand Incubation (Critical):
-
Mix the protein solution with the ligand to achieve a final ligand concentration of 3–5 mM (approx. 5-10x
). -
Incubate on ice for 30 minutes. This ensures the protein population shifts entirely to the "closed" state before crystallization begins.
-
-
Setup (Hanging Drop Vapor Diffusion):
-
Reservoir Solution: 15–22% PEG 4000, 0.1–0.2 M Zinc Acetate, 0.1 M Sodium Cacodylate (pH 6.5).[3]
-
Drop: Mix 1
L protein-ligand complex + 1 L reservoir solution.
-
-
Equilibration:
-
Seal plates and incubate at 4°C or 18°C.
-
Note: GluA2 LBD crystals often form faster at 18°C (1-3 days) but may have better order at 4°C (1-2 weeks).
-
-
Cryoprotection:
-
Transfer crystals to a solution containing Reservoir + 20% Glycerol + Ligand (maintain ligand concentration) for 10–30 seconds.
-
Flash cool in liquid nitrogen.
-
Validation Check: If crystals crack or dissolve upon ligand addition (soaking method), the domain closure is too energetic. Switch immediately to the co-crystallization method described above.
References
-
Armstrong, N., & Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165-181.
-
Hogner, A., Kastrup, J. S., Jin, R., Liljefors, T., Mayer, M. L., Egebjerg, J., Larsen, I. K., & Gouaux, E. (2002). Structural basis for AMPA receptor activation and ligand selectivity: crystal structures of five agonist complexes with the GluR2 ligand-binding core. Journal of Molecular Biology, 322(1), 93-109.
-
Jin, R., Banke, T. G., Mayer, M. L., Traynelis, S. F., & Gouaux, E. (2003). Structural basis for partial agonist action at ionotropic glutamate receptors. Nature Neuroscience, 6(8), 803-810.
-
RCSB Protein Data Bank. Entry 1FTM (AMPA complex).
-
RCSB Protein Data Bank. Entry 1M5E (ACPA complex).[4]
-
RCSB Protein Data Bank. Entry 1M5C (Br-HIBO complex).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
